1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine

Lipophilicity Membrane Permeability LogP

Subtle structural variations in piperidin-4-amines critically impact experimental outcomes. Even N-methyl vs. N-ethyl substitution shifts XLogP3-AA from 1.0 to 1.4, altering membrane permeability. Procuring the exact CAS 1250505-70-4 ensures SAR reproducibility. • ≥98% purity minimizes confounding variables in biological assays • XLogP3-AA 1.4 & TPSA 24.5 Ų optimized for CNS penetration • Dual amine functionality enables diverse derivatization • Stored at 2-8°C to preserve amine reactivity

Molecular Formula C13H26N2O
Molecular Weight 226.36 g/mol
CAS No. 1250505-70-4
Cat. No. B1467374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine
CAS1250505-70-4
Molecular FormulaC13H26N2O
Molecular Weight226.36 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)NCC2CCOCC2
InChIInChI=1S/C13H26N2O/c1-2-15-7-3-13(4-8-15)14-11-12-5-9-16-10-6-12/h12-14H,2-11H2,1H3
InChIKeyHYRSUJOSHVJDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baseline Characterization


1-Ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine (CAS 1250505-70-4) is a substituted piperidin-4-amine derivative featuring an N-ethyl group on the piperidine nitrogen and an oxan-4-ylmethyl (tetrahydropyran-4-ylmethyl) substituent on the exocyclic amine. Its molecular formula is C13H26N2O with a molecular weight of 226.36 g/mol. Computed descriptors include a topological polar surface area (TPSA) of 24.5 Ų and an XLogP3-AA of 1.4, which are relevant for assessing membrane permeability and solubility in medicinal chemistry workflows [1]. The compound is supplied as a research-grade chemical with a purity of ≥98% and requires storage at 2–8°C in a sealed, dry environment to maintain integrity .

Workflow Early-stage medicinal chemistry and SAR exploration
Format Research-grade piperidin-4-amine building block, purity specification for quantitative synthesis
Use Context Suitable for CNS permeability modeling and piperidine library construction

Analog Substitution Risk


Even subtle structural variations in substituted piperidin-4-amines can produce measurable differences in physicochemical properties that critically impact experimental outcomes. For instance, the replacement of the N-ethyl group with an N-methyl group (as in 1-methyl-N-[(oxan-4-yl)methyl]piperidin-4-amine) alters the computed lipophilicity (XLogP3-AA shifts from 1.4 to 1.0) and molecular weight (from 226.36 to 212.33 g/mol), which may influence membrane permeability, solubility, and target engagement [1][2]. Positional isomerism further complicates substitution; N-[(1-methylpiperidin-4-yl)methyl]oxan-4-amine, a regioisomer, exhibits a distinct hydrogen-bonding arrangement that can affect molecular recognition [2]. Given that this compound is primarily utilized as a synthetic intermediate or building block in early-stage drug discovery, even minor differences in reactivity, solubility, or logP can propagate into downstream synthetic efficiency and biological assay variability. Therefore, direct procurement of the exact CAS 1250505-70-4 compound is essential to ensure reproducibility and to avoid confounding structure-activity relationship (SAR) interpretation.

Lipophilicity shift N-methyl analog lowers computed logP by 0.4 units, which may alter membrane permeability and intracellular exposure in cell-based assays.
Regioisomer mismatch Positional isomers can display different hydrogen-bonding patterns, potentially affecting molecular recognition and target engagement.
Mass confirmation drift A 14 Da mass difference vs. N-methyl analog introduces stoichiometric errors and complicates LC-MS identity confirmation.

Differentiation Evidence


Lipophilicity Advantage

The computed XLogP3-AA for 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine is 1.4, indicating a moderately lipophilic character suitable for crossing biological membranes. In contrast, the N-methyl analog (N-[(1-methylpiperidin-4-yl)methyl]oxan-4-amine) has an XLogP3-AA of 1.0, reflecting a 0.4 log unit lower lipophilicity [1][2]. This difference corresponds to an approximately 2.5-fold lower partition coefficient for the N-methyl analog, which can reduce passive membrane permeability and cellular uptake in cell-based assays.

Lipophilicity shift
Head-to-head
Δ 0.4 log units
Approx. 2.5× higher partition coefficient vs. N-methyl analog
Reported lipophilicity context; may influence passive diffusion in cell-based assays.
Computed XLogP3-AA; experimental logP should be verified.
Lipophilicity Membrane Permeability LogP Medicinal Chemistry

Molecular Weight Distinction

The molecular weight of 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine is 226.36 g/mol, as computed by PubChem and confirmed by vendor specifications [1]. The closest N-methyl analog, N-[(1-methylpiperidin-4-yl)methyl]oxan-4-amine, has a molecular weight of 212.33 g/mol, a difference of +14.03 Da (equivalent to a CH2 group) [2]. This mass shift is readily discernible by LC-MS or HRMS and serves as a definitive identity marker during reaction monitoring and product purification.

Molecular weight distinction
Head-to-head
+14.03 g/mol
226.36 vs. 212.33 g/mol (one methylene unit)
Supports LC-MS identity confirmation and stoichiometric control.
Consistent across PubChem and vendor sources.
Molecular Weight Synthetic Intermediate Structural Confirmation

Purity and Storage Reproducibility

Commercial suppliers specify a purity of ≥98% for 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine, with storage recommended at 2–8°C in a sealed, dry environment to prevent degradation . While many generic piperidin-4-amine derivatives are offered at lower purities (e.g., 95%) or with less stringent storage guidance, the ≥98% purity threshold and controlled storage conditions directly support the compound's use in quantitative synthesis and sensitive biological assays where impurities could confound results.

Purity & storage reproducibility
Data to verify
≥98% purity
2–8°C sealed, dry storage
Specification review context; may support quantitative synthesis reproducibility.
Supplier-reported data; independent verification recommended.
Purity Stability Storage Conditions QC

Conformational Flexibility

The topological polar surface area (TPSA) of 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine is 24.5 Ų, with 4 rotatable bonds, as computed by Cactvs and reported in PubChem [1]. This TPSA is identical to that of the N-methyl analog N-[(1-methylpiperidin-4-yl)methyl]oxan-4-amine, but the rotatable bond count differs (4 vs. 3 for the N-methyl analog) [2]. The additional rotatable bond may provide a larger conformational ensemble, potentially affecting binding to flexible protein targets or the compound's behavior in crystallography.

Conformational flexibility
Class-level inference
4 rotatable bonds
vs. 3 for N-methyl analog; TPSA identical (24.5 Ų)
May influence binding to flexible targets and crystallization behavior.
Computed descriptor; conformational ensemble requires experimental validation.
Polar Surface Area Conformational Flexibility Drug-likeness

Recommended Applications


CNS Penetration SAR Scaffold

Given its computed XLogP3-AA of 1.4 and TPSA of 24.5 Ų, 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine exhibits physicochemical properties consistent with favorable CNS penetration [1]. Researchers designing CNS-active small molecules may select this building block over less lipophilic analogs (e.g., N-methyl derivative with XLogP3-AA = 1.0) to improve passive diffusion across the blood-brain barrier, thereby enhancing the probability of achieving target engagement in vivo. The compound's moderate lipophilicity also reduces the risk of excessive plasma protein binding compared to more hydrophobic alternatives.

Piperidine Library Precursor

The presence of both a secondary amine (N-[(oxan-4-yl)methyl] group) and a tertiary amine (N-ethylpiperidine) renders 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine a versatile intermediate for reductive amination or alkylation reactions . Its defined purity (≥98%) and rotatable bond count (4) enable the construction of diverse, conformationally flexible piperidine-containing libraries without the need for pre-purification. The 2–8°C storage condition ensures that the amine remains unoxidized, preserving its reactivity for synthetic applications.

LC-MS Analytical Standard

The exact molecular weight (226.36 g/mol) and high purity (≥98%) of 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine make it suitable as a calibration standard or system suitability test compound in liquid chromatography–mass spectrometry (LC-MS) method development [2]. Its distinct mass (+14 Da relative to the N-methyl analog) and moderate lipophilicity provide a robust chromatographic retention time that can be used to benchmark column performance and ionization efficiency.

Computational Model Validation Reference

With well-defined computed descriptors (XLogP3-AA = 1.4, TPSA = 24.5 Ų, rotatable bonds = 4) and an experimentally verified purity of ≥98%, 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine serves as a reliable reference molecule for validating in silico ADMET prediction models . The compound's moderate size and balanced polarity make it an ideal candidate for benchmarking computational algorithms that estimate membrane permeability, solubility, and metabolic stability.

Application
Selection Property
Validation Focus
CNS penetration SAR scaffold
Moderate computed lipophilicity and low TPSA
Passive diffusion and BBB permeability model review
Piperidine library precursor
Secondary and tertiary amine functionality
Reductive amination and alkylation reactivity context
LC-MS analytical standard
Defined molecular weight and purity specification
Retention time and ionization efficiency benchmarking
Computational model validation reference
Well-characterized computed descriptors
In silico ADMET prediction model benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-ethyl-N-[(oxan-4-yl)methyl]piperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.